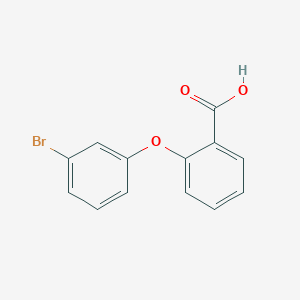

2-(3-Bromophenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCZMCOVPCEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a site for several fundamental organic transformations:

Esterification: It readily reacts with alcohols in the presence of an acid catalyst (like H2SO4) or other esterification agents to form the corresponding esters. This is a common step to modify the compound's solubility or to protect the carboxylic acid during subsequent reaction steps. commonorganicchemistry.comchemguide.co.ukgoogle.com

Amidation: The compound can be coupled with primary or secondary amines to form amides. This reaction is central to medicinal chemistry for linking molecular fragments. The transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or borate-based reagents to activate the carboxylic acid. acs.orgucl.ac.ukacs.org

Reactions Involving the Bromine Atom

The bromine atom serves as a key site for building molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. Although specific examples for this exact molecule are not prevalent in the provided search results, the C-Br bond is a well-established reactive partner in reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Intramolecular Cyclization

Precursor Design and Reactant Selection

The successful synthesis of 2-(3-bromophenoxy)benzoic acid relies heavily on the appropriate selection of starting materials. The primary precursors are a benzoic acid derivative and a phenol (B47542) derivative.

For an Ullmann-type synthesis, the key reactants would be:

A 2-halobenzoic acid or its ester : 2-chlorobenzoic acid, 2-bromobenzoic acid, or 2-iodobenzoic acid are common choices. evitachem.com The reactivity of the halide generally follows the order I > Br > Cl. The carboxylic acid group is often protected as an ester (e.g., methyl ester) to prevent side reactions.

3-Bromophenol : This provides the second aromatic ring with the desired bromine substituent at the meta position.

The choice of precursors can be influenced by their commercial availability and cost. For example, while 2-iodobenzoic acid might be more reactive, 2-chlorobenzoic acid is often more economical.

Reaction Optimization and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be fine-tuned:

Catalyst and Ligand System : In Ullmann reactions, screening different copper sources (e.g., CuI, Cu₂O) and ligands is essential. organic-chemistry.orgrhhz.net For palladium-catalyzed reactions, the choice of the palladium precursor and the phosphine (B1218219) ligand is paramount. rsc.org

Base : The strength and nature of the base can significantly impact the reaction. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. beilstein-journals.orgrhhz.netevitachem.com

Solvent : The polarity and boiling point of the solvent play a crucial role. Dioxane, acetonitrile (B52724), DMF, and toluene (B28343) are frequently used. beilstein-journals.orgrsc.orgrhhz.net

Temperature and Reaction Time : These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Temperatures for modern Ullmann reactions often range from 80°C to 120°C. beilstein-journals.orgrhhz.net

Stoichiometry of Reactants : A slight excess of the phenol component is sometimes used to drive the reaction to completion. rhhz.net

The table below summarizes optimized conditions found for related diaryl ether syntheses using Ullmann-type reactions.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | 80 | - | beilstein-journals.orgnih.gov |

| CuI / Salicylaldimine Ligand | K₃PO₄ | Dioxane | 101 | 91 (for diphenyl ether) | rhhz.net |

| Cu₂O / Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | - | - | organic-chemistry.org |

Purification Techniques for Phenoxybenzoic Acid Compounds

After the reaction is complete, the crude product must be purified to isolate this compound in a pure form. A typical workup and purification sequence involves several steps:

Acid-Base Extraction : The reaction mixture is often treated with an aqueous base (like NaOH) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the separation from non-acidic impurities by extraction with an organic solvent. The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired phenoxybenzoic acid. ijsr.net

Chromatography : Column chromatography is a powerful technique for separating the desired product from closely related impurities. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.orgrsc.org

Crystallization : The final step in purification is often crystallization. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., aqueous ethanol) and allowed to cool slowly, leading to the formation of pure crystals. chemicalbook.com

The purity of the final product can be assessed using techniques like melting point determination and chromatographic methods (e.g., TLC, GC). ijsr.netthermofisher.com

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a range of derivatization reactions, including the formation of esters, amides, and the reduction to a primary alcohol.

Esterification Reactions

This compound can be converted to its corresponding esters through several standard synthetic protocols. These esters are valuable as intermediates in organic synthesis. ontosight.ai Common methods include Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Alternatively, for milder conditions or with sensitive alcohols, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3-bromophenoxy)benzoyl chloride can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired ester. While specific examples for this exact molecule are not prevalent in literature, the synthesis of related structures such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate demonstrates the viability of this approach. iucr.org Similarly, the synthesis of complex benzoic acid derivatives often involves the protection of the carboxyl group as a methyl or ethyl ester. connectjournals.com

| Reaction | Reagents & Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), conc. H₂SO₄, Reflux | Alkyl 2-(3-bromophenoxy)benzoate |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Reflux | 2-(3-Bromophenoxy)benzoyl chloride |

| Esterification via Acyl Chloride | Alcohol, Pyridine or Triethylamine | Alkyl 2-(3-bromophenoxy)benzoate |

Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into a wide range of primary, secondary, and tertiary amides. These reactions typically involve activation of the carboxyl group followed by reaction with a suitable amine.

A direct synthesis of 2-(3-Bromophenoxy)benzamide has been reported, confirming the feasibility of this transformation. mdpi.com The general synthesis can proceed via the formation of an acyl chloride intermediate, as described for esterification, which then reacts with ammonia (B1221849) or a primary/secondary amine. Alternatively, peptide coupling agents can be employed for direct amidation from the carboxylic acid, offering high yields and mild reaction conditions. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIPC), or borate-based reagents like B(OCH₂CF₃)₃. connectjournals.comacs.org These methods are versatile and can accommodate a wide variety of amines, as demonstrated by the synthesis of complex derivatives like 2-(3-bromophenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide . molport.com

| Reaction | Reagents & Conditions | Product Example | Reference |

| Amidation via Acyl Chloride | 1. SOCl₂2. Amine (e.g., R-NH₂) | N-substituted 2-(3-bromophenoxy)benzamide | nanobioletters.com |

| Peptide Coupling | Amine, Coupling Agent (e.g., DIPC, DCC) | N-substituted 2-(3-bromophenoxy)benzamide | connectjournals.com |

| Direct Synthesis | Varies | 2-(3-Bromophenoxy)benzamide | mdpi.com |

| Derivatization | 1-(3-Aminopropyl)-4-methylpiperazine, Coupling Agent | 2-(3-bromophenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | molport.com |

Reduction of the Carboxylic Acid Group

Carboxylic acids can be reduced to their corresponding primary alcohols. For this compound, this transformation would yield (2-(3-bromophenoxy)phenyl)methanol . This reduction is a key synthetic step for accessing the alcohol derivative and its subsequent chemistry.

Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is the most common and effective reagent for this purpose, followed by an aqueous acidic workup. firsthope.co.in Sodium borohydride (B1222165) (NaBH₄), a milder agent, is generally not reactive enough to reduce carboxylic acids on its own. However, systems like NaBH₄ combined with bromine (Br₂) in refluxing THF have been developed for the reduction of various benzoic acids to their corresponding alcohols. sci-hub.seresearchgate.net Other methods include the use of borane (B79455) (BH₃) or catalytic hydrosilylation. researchgate.netnih.gov

| Reaction | Reagents & Conditions | Product |

| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether2. H₃O⁺ workup | (2-(3-Bromophenoxy)phenyl)methanol |

| Borohydride System | Sodium Borohydride (NaBH₄), Bromine (Br₂), Refluxing THF | (2-(3-Bromophenoxy)phenyl)methanol |

Reactions Involving the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is determined by the directing effects of the substituents already present on each ring.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring (the one containing the bromine atom) is substituted with a bromine atom at the meta position relative to the ether linkage and the ether oxygen itself. The ether oxygen (-OAr) is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance. organicchemistrytutor.comsavemyexams.com The bromine atom is a deactivating group but is also ortho, para-directing. organicchemistrytutor.commasterorganicchemistry.com

The directing effects of these two groups are reinforcing:

Ether Oxygen (at C1') : Directs to positions 2', 4', and 6'.

Bromine (at C3') : Directs to positions 2', 4', and 6'.

Given that the ether linkage is an activating group, the phenoxy ring is significantly more reactive towards electrophiles than the benzoic acid ring. Therefore, electrophilic substitution is expected to occur preferentially on this ring at the ortho and para positions (2', 4', and 6') relative to the ether linkage.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzoic acid ring is substituted with a carboxylic acid group (-COOH) and a phenoxy group (-OAr). The carboxylic acid group is a moderate deactivating group and a meta-director. firsthope.co.inmsu.edulibretexts.org The phenoxy group, as mentioned, is activating and an ortho, para-director. organicchemistrytutor.com

The directing effects of these two groups are as follows:

Carboxylic Acid (at C1) : Deactivates the ring and directs incoming electrophiles to positions 3 and 5.

Phenoxy Group (at C2) : Activates the ring and directs incoming electrophiles to positions 4 and 6.

Nucleophilic Aromatic Substitution on the Brominated Phenoxy Ring

The chemical reactivity of this compound is significantly influenced by the presence of a bromine atom on the phenoxy ring. This halogen atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. In NAS, a nucleophile replaces a leaving group on an aromatic ring. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. govtpgcdatia.ac.inmasterorganicchemistry.com In the case of this compound, the benzoic acid moiety and the ether linkage act as deactivating groups on the phenoxy ring, making it electron-poor and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Under appropriate conditions, the bromine atom can be displaced by various nucleophiles. smolecule.comsmolecule.com While aryl fluorides are often the most reactive in NAS due to the high electronegativity of fluorine, aryl bromides are also effective substrates. iscnagpur.ac.in The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate, before the bromide ion is expelled, restoring the aromaticity of the ring. govtpgcdatia.ac.iniscnagpur.ac.in

Common nucleophiles that can be used to displace the bromine atom include amines, thiols, and alcohols, leading to the formation of new derivatives with diverse functionalities. smolecule.com For instance, reaction with an amine (R-NH₂) would yield a 2-(3-(alkylamino)phenoxy)benzoic acid derivative. These substitution reactions are crucial for creating analogues of the parent compound for further study.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 2-(3-(Alkyl/Arylamino)phenoxy)benzoic acid |

| Thiol | R-SH | 2-(3-(Alkyl/Arylthio)phenoxy)benzoic acid |

Derivatization Pathways for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, both the carboxylic acid and the brominated phenoxy ring offer sites for chemical modification to explore SAR.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of compounds with a wide range of biological activities. researchgate.net They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative. researchgate.netdergipark.org.tr

To generate chalcone (B49325) derivatives from this compound, the parent molecule must first be converted into a suitable aldehyde or ketone precursor. For example, the carboxylic acid group could be reduced to an alcohol and then oxidized to an aldehyde, yielding 2-(3-Bromophenoxy)benzaldehyde. Alternatively, the benzoic acid could be converted into a methyl ketone (an acetophenone derivative). This precursor could then react with a variety of substituted acetophenones or benzaldehydes, respectively, to produce a library of chalcone derivatives. Research on other benzoic acid derivatives has demonstrated the feasibility of this approach, where a formylbenzoic acid is condensed with ketones to produce chalcones. dergipark.org.trmdpi.com A study on 3-keto salicylic (B10762653) acid chalcones also started from a benzoic acid derivative, highlighting a viable synthetic strategy. nih.gov

Table 2: Hypothetical Pathway to Chalcone Derivatives

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Reduction of Carboxylic Acid | [2-(3-Bromophenoxy)phenyl]methanol |

| 2 | Oxidation of Alcohol | 2-(3-Bromophenoxy)benzaldehyde |

The incorporation of nitrogen-containing heterocycles is a common strategy in drug design to improve pharmacological properties.

Benzamides: The most direct derivatization of the carboxylic acid group is the formation of benzamides. This is achieved by coupling the benzoic acid with a primary or secondary amine. The reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, or by using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of Hydroxybenzotriazole (HOBt). nih.govresearchgate.net This reaction is versatile, allowing for the introduction of a wide array of substituents via the amine component.

Quinazolinones: Quinazolinones are bicyclic heterocycles known for a broad spectrum of biological activities. uob.edu.lygoogle.com Their synthesis often involves the condensation of an anthranilic acid (2-aminobenzoic acid) derivative with a suitable reagent. uob.edu.lytandfonline.com To synthesize a quinazolinone from this compound, one could first convert the benzoic acid to its corresponding benzoyl chloride. This activated intermediate can then be reacted with an anthranilamide or a related 2-aminobenzonitrile (B23959) to construct the quinazolinone ring system. For example, the synthesis of 4-[2-(3-Bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl] benzoic acid has been reported, starting from 3-bromobenzoyl chloride and a substituted anthranilic acid, demonstrating the integration of the "bromophenyl" moiety into a quinazolinone core. connectjournals.com

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. One established method for synthesizing 2-aryl-1,2,3-triazoles is the copper-catalyzed Ullmann-Goldberg coupling reaction between a 2-halobenzoic acid and 1H-1,2,3-triazole. researchgate.netgoogle.com This method could potentially be applied to this compound, although the reactivity of the ether-linked benzoic acid would need to be considered relative to a simpler halobenzoic acid. An alternative pathway involves converting the benzoic acid into a hydrazide, which can then be cyclized to form a 1,2,4-triazole (B32235) ring. For instance, 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones have been synthesized from 2-bromobenzoyl hydrazide precursors, which are directly accessible from the corresponding benzoic acid. zsmu.edu.uaresearchgate.net

The carboxylic acid group of this compound serves as an ideal anchor point for peptide coupling, enabling the synthesis of peptidomimetic structures. This strategy combines the structural features of the parent molecule with the biocompatibility and specific recognition properties of amino acids and peptides.

The fundamental principle involves the formation of an amide bond between the carboxylic acid of the scaffold and the N-terminal amine of an amino acid or peptide. researchgate.net This reaction requires the use of specialized coupling reagents to facilitate the amide bond formation while minimizing side reactions and racemization of chiral amino acids. peptide.com

Commonly used coupling agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIPC), as well as phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU). researchgate.netconnectjournals.compeptide.com The reaction is often performed in the presence of an additive such as HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. The progress of the coupling reaction can be monitored using methods like the Kaiser test for primary amines. peptide.com This approach has been successfully used to couple various benzoic acid derivatives to amino acids and peptides, creating novel bioactive conjugates. connectjournals.com

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC, DIPC, EDCI | Widely used, activate the carboxylic acid to form an O-acylisourea intermediate. researchgate.netconnectjournals.com |

| Uronium/Aminium Salts | HATU, HBTU | Highly efficient reagents that form an activated ester, promoting rapid coupling. peptide.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-Bromophenoxy)benzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the eight aromatic protons and the single acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The acidic proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region (typically 6.8–8.2 ppm) will show a complex pattern of multiplets. The protons on the benzoic acid ring and the bromophenoxy ring will have distinct chemical shifts due to the different electronic effects of their respective substituents (the carboxylic acid, the ether oxygen, and the bromine atom). For instance, the proton ortho to the carboxyl group on the benzoic acid ring is expected to be shifted downfield due to the deshielding effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

Note: Actual chemical shifts can vary based on the solvent and concentration used.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has 13 carbon atoms, but due to molecular symmetry, fewer than 13 signals may be observed if some carbons are chemically equivalent. However, in this asymmetrically substituted molecule, 13 distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165–175 ppm region. The aromatic carbons will resonate between approximately 110 and 160 ppm. The carbons directly attached to the electronegative oxygen and bromine atoms (C-O and C-Br) will have characteristic chemical shifts. The carbon attached to the bromine atom is expected to appear around 123 ppm, while the carbons of the ether linkage will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (Ar C -O) | 150 - 160 |

| Aromatic (C -COOH) | 120 - 135 |

| Aromatic (C -Br) | ~123 |

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in tracing the proton-proton connectivities within the benzoic acid ring and the bromophenoxy ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad absorption in the range of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.infodocbrown.infoquora.com The C=O stretch of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹. docbrown.infoquora.com The presence of the diaryl ether linkage would be indicated by C-O stretching vibrations, typically appearing in the 1200–1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretch would appear at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1700 | Sharp, Strong |

| Aromatic Ether | C-O Stretch | 1200 - 1250 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Sharp, Medium |

| Aromatic Ring | C=C Bending | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby helping to determine the molecular weight and deduce its structure. The molecular formula of this compound is C₁₃H₉BrO₃.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units. uni.lu This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). libretexts.org Another likely fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the bromophenoxy and benzoic acid fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 292/294 | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| [M-OH]⁺ | 275/277 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | 247/249 | Loss of carboxyl radical. |

| [C₇H₅O₃]⁺ | 137 | Fragment corresponding to the 2-carboxyphenoxy moiety. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis of this compound (molecular formula C₁₃H₉BrO₃) allows for the precise measurement of its mass-to-charge ratio (m/z). This technique can distinguish the target compound from others with the same nominal mass but different elemental formulas. The monoisotopic mass of the compound is calculated to be 291.9735 Da. uni.lu In HRMS, the compound is typically ionized to form adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. The high resolution of the instrument allows for the measurement of these ions' m/z values to several decimal places, which are then compared to the theoretical values.

The predicted m/z values for various adducts of this compound are presented in the table below. uni.lu Experimental verification of these values would confirm the elemental composition of the synthesized molecule.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₀BrO₃⁺ | 292.9808 |

| [M+Na]⁺ | C₁₃H₉BrNaO₃⁺ | 314.9627 |

| [M-H]⁻ | C₁₃H₈BrO₃⁻ | 290.9662 |

| [M+K]⁺ | C₁₃H₉BrKO₃⁺ | 330.9367 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to follow pathways dictated by the functional groups present: a carboxylic acid, a diaryl ether linkage, and a brominated aromatic ring.

While direct experimental data for this specific compound is not available, a plausible fragmentation pattern can be proposed based on the known behavior of benzoic acids and diaryl ethers. libretexts.orgdocbrown.info Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): The molecular ion may lose a hydroxyl group from the carboxylic acid moiety, resulting in a fragment with a mass change of -17 Da. docbrown.info

Loss of a carboxyl group (•COOH): Decarboxylation is a common fragmentation pathway for benzoic acids, leading to a loss of 45 Da.

Cleavage of the ether bond: The C-O bond of the diaryl ether can cleave, leading to fragments corresponding to the bromophenoxy and benzoyl moieties.

Loss of bromine atom (•Br): The bromine atom can be lost as a radical, resulting in a significant mass change of -79 or -81 Da, depending on the isotope.

A proposed fragmentation scheme is outlined in the table below.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Description |

|---|---|

| [C₁₃H₉BrO₃]⁺• | Molecular Ion |

| [C₁₃H₈BrO₂]⁺ | Loss of •OH from the carboxylic acid |

| [C₁₂H₈BrO]⁺ | Loss of •COOH from the molecular ion |

| [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl portion after ether cleavage |

| [C₆H₄BrO]⁺• | Fragment corresponding to the bromophenoxy portion after ether cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is determined by its chromophoric systems, which are primarily the two aromatic rings and the carboxylic acid group. Benzoic acid itself typically exhibits two main absorption bands: a strong band around 230 nm and a weaker, broader band around 274 nm. rsc.orgsielc.com These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring and the conjugated system involving the carboxyl group.

The introduction of the 3-bromophenoxy substituent is expected to modify this absorption profile. The ether linkage extends the conjugation, and the bromine atom, as a substituent on the second phenyl ring, can also influence the electronic transitions. This modification typically results in a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. The chromophores responsible for the absorption are the entire conjugated systems of the phenyl and bromophenyl rings, influenced by the ether oxygen and the carboxyl group.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected Absorption Band (λₘₐₓ) | Transition Type |

|---|---|---|

| Benzoic acid moiety | ~230-240 nm | π → π* |

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound has not been publicly reported, analysis of similar structures, such as benzoic acid and its derivatives, allows for a reliable prediction of its solid-state conformation. researchgate.netiaea.orgresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. units.it It serves as a unique "fingerprint" for a specific crystalline phase, allowing for identification, purity assessment, and detection of polymorphism (the existence of multiple crystal forms). americanpharmaceuticalreview.com

The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and relative intensity of these peaks are characteristic of the compound's crystal lattice. This pattern can be used to confirm that a synthesized batch matches a known reference standard and to ensure that no other crystalline phases or amorphous content are present. While an experimental pattern is not available, a representative table of what such data would look like is provided below to illustrate the format of PXRD results.

Table 4: Representative Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 100 |

| 20.2 | 4.39 | 60 |

| 25.1 | 3.55 | 95 |

| 28.9 | 3.09 | 70 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) that constitute a compound. This analysis is crucial for determining a compound's empirical formula, which represents the simplest whole-number ratio of atoms present. For this compound, the molecular formula is established as C₁₃H₉BrO₃. uni.lu

The validation of this formula is achieved by comparing the theoretically calculated elemental composition with experimentally obtained data. The theoretical percentages are derived from the molecular formula and the atomic masses of the constituent elements.

Theoretical Composition:

Carbon (C): 53.27%

Hydrogen (H): 3.10%

Bromine (Br): 27.26%

Oxygen (O): 16.37%

Experimental determination of the elemental composition is typically performed using combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The masses of these products are then used to calculate the mass percentages of carbon and hydrogen in the original sample. The percentage of bromine is determined through other analytical methods, such as titration or X-ray fluorescence.

The experimentally determined values are expected to be in close agreement with the theoretical percentages, typically within a margin of ±0.4%. A strong correlation between the experimental and theoretical data validates the proposed empirical formula. Since the molecular weight can be independently determined through techniques like mass spectrometry, the validated empirical formula can be confirmed as the molecular formula of the compound.

The following interactive table summarizes the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 53.27 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.10 |

| Bromine | Br | 79.904 | 1 | 79.904 | 27.26 |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.37 |

| Total | 293.116 | 100.00 |

This foundational analysis confirms the elemental makeup of the molecule, providing essential support for the structural data obtained from spectroscopic methods.

Computational and Theoretical Investigations of this compound

Due to the absence of publicly available, detailed computational and theoretical research findings specifically for the compound “this compound,” this article cannot be generated at this time.

To provide a scientifically accurate and thorough article as per the user's instructions, access to a dedicated computational study on this specific compound is necessary. Without this foundational data, the generation of the requested content, including detailed data tables, is not possible.

Computational and Theoretical Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. An all-atom MD simulation of 2-(3-Bromophenoxy)benzoic acid would provide a detailed view of its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological macromolecule.

In a typical MD simulation, the system's behavior is simulated by numerically solving Newton's equations of motion for a system of interacting particles, where forces between particles and their potential energy are calculated using molecular mechanics force fields. For a molecule like this compound, MD simulations could elucidate:

Conformational Preferences: The molecule is not rigid and possesses rotational freedom around the ether linkage and the bond connecting the phenyl ring to the carboxylic acid group. MD simulations would reveal the most stable conformations in different environments and the energy barriers between them.

Solvation Effects: The interaction with water or other solvent molecules can be explicitly modeled to understand how solvation influences the molecule's structure and dynamics.

Stability of Complexes: If docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms are analyzed to understand the stability and flexibility of the complex.

For instance, MD simulations performed on hydroxylated polybrominated diphenyl ethers (HO-PBDEs) interacting with the estrogen receptor α (ERα) have been used to determine the detailed binding process and stability of the ligand-receptor complex. nih.gov These simulations revealed that the primary driving forces for the binding were van der Waals and electrostatic interactions. nih.gov Such simulations, if applied to this compound, could provide similar crucial insights into its interactions with potential biological targets.

Advanced Research Methodologies and Techniques

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone for the separation and purification of 2-(3-Bromophenoxy)benzoic acid from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are particularly prominent.

RP-HPLC is a powerful technique for the quantitative analysis and purification of this compound. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. For benzoic acid derivatives, C8 or C18 columns are commonly employed. researchgate.netmdpi.com The mobile phase typically consists of an aqueous component, often with an acid modifier like trifluoroacetic acid or phosphoric acid to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.comsigmaaldrich.com

A typical RP-HPLC method for analyzing this compound would involve a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. ekb.eg Detection is commonly performed using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance. For benzoic acid and its derivatives, detection wavelengths are often set around 210-235 nm. mdpi.comhelixchrom.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30-35 °C |

| Injection Volume | 10 µL |

Thin Layer Chromatography is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound, such as its synthesis or derivatization (e.g., esterification). sigmaaldrich.com The stationary phase is typically silica (B1680970) gel coated on a plate, which is a polar adsorbent. utexas.edu A mobile phase, or eluent, is chosen based on the polarity of the reactants and products. utexas.edu For benzoic acid derivatives, a mixture of a nonpolar solvent like hexanes or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) is often used. sigmaaldrich.comutexas.edu

By spotting the reaction mixture on the TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of products under UV light (typically at 254 nm). The separation is based on polarity; more polar compounds interact more strongly with the silica gel and thus have a lower Retention Factor (Rf), while less polar compounds travel further up the plate. utexas.edu

| Compound | Hypothetical Rf Value | Description |

|---|---|---|

| This compound (Starting Material) | 0.35 | Relatively polar due to the free carboxylic acid group. |

| Methyl 2-(3-bromophenoxy)benzoate (Product) | 0.70 | Less polar than the starting acid due to esterification of the carboxylic acid. |

Solid State Chemistry and Polymorphism Studies

The study of the solid-state properties of this compound is critical, particularly in fields where physical properties like solubility and stability are important. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a key area of investigation for organic molecules like benzoic acid derivatives. nih.govmdpi.com Different polymorphs can exhibit distinct physical properties. nih.gov

The investigation of polymorphism for this compound would involve crystallizing the compound from a variety of solvents under different conditions (e.g., slow evaporation, cooling crystallization). nih.gov Each resulting crystalline form would then be analyzed using techniques such as single-crystal X-ray diffraction to determine the precise arrangement of molecules, powder X-ray diffraction (PXRD) to identify the bulk crystalline form, and thermal analysis (e.g., Differential Scanning Calorimetry, DSC) to determine melting points and phase transitions. Computational studies can also be employed to understand the energy landscape of different molecular conformations. nih.gov

| Property | Hypothetical Polymorph I | Hypothetical Polymorph II |

|---|---|---|

| Crystallization Solvent | Methanol | Chloroform |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point | 155 °C | 162 °C |

| Key Intermolecular Interaction | Carboxylic acid dimer | Carboxylic acid dimer + Br···O interactions |

Co-crystallization Strategies for Structural Complexes

Co-crystallization is a technique used to design new solid forms of a compound by combining it with a second, different molecule (a co-former) in a specific stoichiometric ratio within a crystal lattice. nih.gov For this compound, which contains both a carboxylic acid group (a hydrogen bond donor and acceptor) and an ether linkage (a hydrogen bond acceptor), co-crystallization offers a pathway to form novel structural complexes with tailored physical properties. google.com

Strategies for forming co-crystals would involve selecting co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the functional groups of this compound. google.com Potential co-formers could include other organic acids, amides, or pyridines. google.com The co-crystals can be prepared by methods like reaction crystallization or slurry conversion and would be characterized by X-ray diffraction and thermal analysis to confirm their structure and properties. nih.gov

| Potential Co-former | Co-former Functional Group | Likely Supramolecular Synthon |

|---|---|---|

| Nicotinamide | Pyridine (B92270), Amide | Acid-Pyridine Hydrogen Bond |

| 4-Hydroxybenzoic acid | Carboxylic Acid, Phenol (B47542) | Acid-Acid Heterodimer |

| Isonicotinamide | Pyridine, Amide | Acid-Pyridine Hydrogen Bond |

Analysis Method Development and Validation

The development and validation of an analytical method, such as the RP-HPLC method described earlier, are crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Validation is performed according to guidelines established by bodies like the International Conference on Harmonisation (ICH). ekb.eg

The validation process for an assay of this compound would assess several key parameters. ekb.egthaiscience.info Specificity is demonstrated by ensuring that the analytical signal is solely from the target compound, without interference from impurities or other components. thaiscience.info Linearity is established by analyzing samples at different concentrations and showing that the response is directly proportional, typically aiming for a correlation coefficient (R²) of ≥ 0.999. mdpi.comthaiscience.info Accuracy is determined by measuring the recovery of a known amount of spiked compound from a sample matrix, with typical acceptance criteria being within 98-102%. thaiscience.info Precision, which measures the closeness of repeated measurements, is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with a relative standard deviation (RSD) of < 2% being desirable. mdpi.comekb.eg The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to define the sensitivity of the method. mdpi.comekb.eg

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity > 990 (DAD); No interference at analyte retention time. |

| Linearity (R²) | Proportionality of response to concentration over a given range. | ≥ 0.999 |

| Accuracy (% Recovery) | Closeness of the test results to the true value. | 98.0% - 102.0% |

| Precision (% RSD) | Agreement among a series of measurements. | ≤ 2.0% |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise Ratio ≥ 10:1 |

Applications in Advanced Materials and Polymer Science

Role as an Organic Building Block in Synthesis

As an organic building block, 2-(3-bromophenoxy)benzoic acid offers several reactive sites that can be exploited for the synthesis of more complex molecules and materials. The carboxylic acid functional group is a primary site for reactions, readily undergoing esterification or amidation to form larger structures. This functionality is fundamental to its use in creating a variety of organic compounds and polymers.

Furthermore, the presence of a bromine atom on one of the phenyl rings introduces another layer of synthetic versatility. The bromo-substituent can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the linking of the this compound unit to other organic moieties, enabling the construction of intricate molecular architectures. This capability is crucial for designing molecules with specific electronic or photophysical properties, which are essential for the development of advanced functional materials.

The ether linkage within the molecule imparts a degree of conformational flexibility, which can influence the packing of molecules in the solid state and the properties of resulting polymers. This flexibility, combined with the rigid phenyl rings, allows for the design of materials with tailored structural and physical characteristics.

Integration into Polymer Architectures

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a modifiable bromo-group, makes it a candidate for incorporation into various polymer architectures. The most direct method for its integration is through polycondensation reactions. For instance, it can be used as a monomer in the synthesis of polyesters and polyamides.

In polyester (B1180765) synthesis, the carboxylic acid group of this compound can be reacted with a diol monomer. The resulting polyester chain would feature the bromophenoxy-substituted phenyl group as a pendant side chain. The properties of such a polyester, including its thermal stability, solubility, and mechanical strength, would be influenced by the presence of this bulky and polarizable side group.

Similarly, in the synthesis of polyamides, this compound can be reacted with a diamine monomer. The amide linkages formed create a robust polymer backbone, and the pendant 2-(3-bromophenoxy) group would again modify the polymer's properties. The bromine atom on the side chain could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's characteristics.

Development of Functional Materials

The structural features of this compound suggest its potential use in the development of various functional materials, including metal-organic frameworks (MOFs) and liquid crystals.

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystals, which are states of matter that have properties between those of conventional liquids and those of solid crystals. The rigid core of the two phenyl rings in this compound, combined with the potential for intermolecular interactions such as hydrogen bonding through the carboxylic acid group, are features conducive to the formation of liquid crystalline phases. The bromine substituent and the ether linkage would influence the molecular shape and intermolecular forces, thereby affecting the type of liquid crystal phase formed and its transition temperatures.

While detailed experimental data on functional materials derived specifically from this compound is limited, the fundamental principles of materials chemistry point towards its potential in these advanced applications. Further research would be needed to synthesize and characterize such materials to fully understand their properties and potential uses.

Future Research Directions

Exploration of Novel Synthetic Routes

The classical synthesis of 2-(3-Bromophenoxy)benzoic acid often relies on traditional methods such as the Ullmann condensation. While effective, these methods can be hampered by harsh reaction conditions, the need for stoichiometric amounts of copper catalysts, and limited substrate scope. researchgate.netnih.gov Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly accelerate reaction times and improve yields for the synthesis of 2-phenoxybenzoic acids. rasayanjournal.co.inasianpubs.orgnih.gov Investigating microwave-assisted protocols could lead to more energy-efficient and rapid production of this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions: Modern palladium-catalyzed methods have shown great promise for the formation of diaryl ethers under milder conditions and with greater functional group tolerance compared to traditional copper-based systems. organic-chemistry.org The development of palladium-catalyzed routes for the synthesis of this compound could offer a more versatile and efficient alternative.

Catalyst-Free and Solvent-Free Conditions: In line with the principles of green chemistry, the exploration of catalyst-free and solvent-free reaction conditions for the synthesis of bromo-substituted benzoic acids is a compelling research avenue. ijisrt.com Such approaches would minimize waste and reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable safer and more efficient large-scale production.

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. While the general mechanism of reactions like the Ullmann condensation is known, the specific nuances for this particular substrate remain to be fully elucidated.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction pathways, transition states, and energetics of the chemical transformations involved in the synthesis of this compound. researchgate.net These studies can help in understanding the role of catalysts, ligands, and reaction conditions at a molecular level.

Kinetic Studies: Detailed kinetic analysis of the key synthetic reactions can help in determining the rate-limiting steps and optimizing reaction parameters for improved efficiency.

Spectroscopic Interrogation of Intermediates: The use of in-situ spectroscopic techniques, such as ReactIR, can aid in the identification and characterization of transient intermediates, providing direct evidence for the proposed reaction mechanisms.

Radical Pathways: Investigating the potential for radical-mediated reactions, particularly in the context of bromination and debromination, could uncover novel reactivity patterns for this class of compounds. nih.gov

Advanced Characterization Techniques for Intricate Structures

A complete understanding of the structure-property relationships of this compound and its derivatives requires the application of a suite of advanced characterization techniques. While standard methods provide basic structural information, more sophisticated approaches can reveal subtle structural features that govern the compound's behavior.

Advanced characterization efforts should include:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives is essential for unambiguously determining their three-dimensional molecular structures, including bond lengths, bond angles, and intermolecular interactions.

Solid-State NMR Spectroscopy: For materials where single crystals are not readily obtainable, solid-state NMR can provide valuable information about the local chemical environment and packing in the solid state.

Advanced Mass Spectrometry: Techniques such as electron ionization (EI) and chemical ionization (CI) mass spectrometry can be employed to differentiate between isomers and to elucidate fragmentation pathways, which is particularly useful for the characterization of complex derivatives. nih.gov

Computational Spectroscopy: The combination of experimental spectroscopic data (e.g., FTIR, Raman, NMR) with computational predictions can provide a more detailed and accurate assignment of spectral features, leading to a deeper understanding of the molecular structure and dynamics. bohrium.com

Targeted Design of Highly Potent and Selective Derivatives for Biological Probes

The 2-phenoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov The targeted design of novel this compound derivatives as highly potent and selective biological probes represents a significant area for future research.

Strategies for the design of biological probes include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will be crucial for identifying the key structural features required for potent and selective inhibition of specific biological targets. nih.govnih.gov

Molecular Docking and In Silico Screening: Computational tools can be used to predict the binding of designed derivatives to the active sites of target proteins, such as enzymes and receptors. This approach can help to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create more potent lead compounds.

Development of Fluorescent Probes: The incorporation of fluorescent moieties into the this compound structure could lead to the development of novel probes for imaging and tracking biological processes within living cells. mdpi.com

Investigation of Material Science Applications

The unique combination of a brominated aromatic ring and a benzoic acid functionality suggests that this compound and its derivatives may possess interesting properties for applications in material science.

Potential material science applications to be investigated include:

Liquid Crystals: Benzoic acid derivatives are known to form liquid crystalline phases. nih.gov The influence of the bromo- and phenoxy- substituents on the mesomorphic properties of this compound could be explored for the development of new liquid crystal materials.

Organic Synthesis Building Blocks: Bromo-organic compounds are versatile intermediates in organic synthesis. acs.org this compound can serve as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and functional materials.

Polymers and Functional Materials: The carboxylic acid group provides a handle for incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials. The presence of the bromine atom could impart specific properties, such as flame retardancy or modified electronic characteristics.

Conclusion and Research Outlook

Summary of Key Academic Contributions

Direct academic contributions focusing solely on 2-(3-Bromophenoxy)benzoic acid are limited in the currently available scientific literature. Its primary academic significance is derived from its position within the broader class of phenoxybenzoic acids and diaryl ethers, which are synthesized through well-established methodologies. The key academic relevance of this compound is its potential as a building block in synthetic chemistry.

The synthesis of this compound can be achieved through methods such as the Ullmann condensation, a classic copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org This reaction and its more modern variations are fundamental topics in organic chemistry education and research, demonstrating principles of cross-coupling reactions. mdpi.comwikipedia.org The presence of both a carboxylic acid and a bromo substituent on the phenoxy ring offers two distinct points for further chemical modification, making it a versatile scaffold for academic explorations into the synthesis of more complex molecules.

Broader Impact on Organic Synthesis and Chemical Biology

The true impact of this compound lies in its potential as an intermediate in organic synthesis and as a foundational structure in chemical biology.

In Organic Synthesis:

Diaryl ethers are prevalent motifs in natural products, pharmaceuticals, and agrochemicals. researchgate.net this compound serves as a valuable precursor for the synthesis of a diverse array of more complex diaryl ether derivatives. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromo substituent can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This dual functionality allows for the systematic generation of libraries of related compounds for structure-activity relationship (SAR) studies.

In Chemical Biology:

Derivatives of phenoxybenzoic acid have shown a range of biological activities. For instance, 3-phenoxybenzoic acid is a metabolite of pyrethroid insecticides and has been studied for its neurological effects. nih.gov Other substituted phenoxybenzoic acids have been investigated for their potential as inhibitors of enzymes like dipeptidyl peptidase-4 and as antioxidant agents. researchgate.netresearchgate.net Furthermore, the introduction of a bromo substituent can significantly influence the biological activity of a molecule, sometimes enhancing its potency or selectivity. nih.gov The diaryl ether scaffold itself is a component of some antitubulin agents. nih.gov Therefore, derivatives of this compound could be synthesized and screened for a wide range of biological targets, potentially leading to the discovery of new therapeutic agents or chemical probes to study biological processes. The general structure of phenoxybenzoic acids has also been explored for herbicidal applications. researchgate.net

Unanswered Questions and Prospective Avenues for Research

The lack of specific research on this compound presents numerous opportunities for future investigation.

Key Unanswered Questions:

What are the precise physicochemical properties of this compound, such as its pKa, solubility in various solvents, and single-crystal X-ray structure?

What is the optimal, high-yield synthetic route to this compound, and can it be produced on a large scale?

What is the conformational preference of the molecule, and how does the bromine substituent influence the dihedral angle between the two aromatic rings?

Does this compound itself possess any intrinsic biological activity?

Prospective Research Avenues:

Synthesis and Characterization: A foundational study detailing an optimized synthesis of this compound, followed by a thorough characterization of its spectroscopic and physical properties, would be a valuable contribution.

Exploratory Synthesis of Derivatives: A systematic exploration of the reactivity of both the carboxylic acid and the bromo-substituent to create a library of novel compounds would demonstrate its utility as a versatile building block.

Biological Screening: The synthesized library of derivatives could be screened against a panel of biological targets, such as kinases, proteases, or nuclear receptors, to identify potential lead compounds for drug discovery.

Computational Studies: In silico studies could be performed to predict the binding of this compound and its derivatives to various protein targets, helping to guide synthetic efforts and biological screening.

Materials Science Applications: The rigid, aromatic structure of this compound could be explored as a monomer or a component in the synthesis of novel polymers or functional materials with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenoxy)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : A typical approach involves Ullmann coupling or nucleophilic aromatic substitution between 3-bromophenol and 2-chlorobenzoic acid derivatives. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance yield and reduce reaction time compared to conventional heating . Flow chemistry methods, as demonstrated for analogous bromo-formylbenzoic acids, may improve scalability and reduce solvent waste . Optimization parameters include catalyst selection (e.g., CuI for Ullmann coupling), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 phenol:halobenzoic acid).

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for assessing steric effects from the bromophenoxy group .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.6 ppm) and the carboxylic acid proton (δ ~12 ppm, broad).

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 291.08 g/mol for C₁₃H₉BrO₃).

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The compound serves as:

- A building block for phthalide derivatives via intramolecular cyclization .

- A precursor for Suzuki-Miyaura cross-coupling reactions, leveraging the bromine substituent for introducing aryl/heteroaryl groups .

- A carboxylic acid template in drug discovery, e.g., for non-steroidal anti-inflammatory agents by functionalizing the benzoic acid moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model transition states for bromine displacement reactions. Focus on electron density maps to identify nucleophilic/electrophilic sites.

- Docking studies : Predict interactions with biological targets (e.g., cyclooxygenase enzymes) by aligning the bromophenoxy group in hydrophobic pockets .

- Template-based synthesis planning : Tools like Pistachio or Reaxys Biocatalysis databases propose feasible synthetic pathways for derivatives .

Q. How should researchers resolve contradictory data in spectral or crystallographic analyses of this compound?

- Case Example : Discrepancies in melting points (e.g., 99–102°C vs. 117–119°C for similar brominated acids ) may arise from polymorphism or impurities.

- Methodology :

- Reproducibility checks : Repeat synthesis under inert atmospheres (N₂/Ar) to exclude oxidation.

- DSC/TGA : Differentiate polymorphs via differential scanning calorimetry.

- PXRD : Compare experimental powder X-ray diffraction patterns with simulated data from single-crystal structures .

Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology :

- Directing groups : The electron-withdrawing carboxylic acid moiety directs electrophiles (e.g., nitronium ions) to the meta position relative to the phenoxy group.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration regioselectivity by stabilizing transition states.

- Catalytic systems : Lewis acids like FeCl₃ can modulate reactivity in halogenation reactions .

Q. How does the bromophenoxy group influence the compound’s photophysical or electrochemical properties?

- Methodology :

- UV-Vis spectroscopy : Compare absorbance maxima (λmax) with non-brominated analogs to assess conjugation effects.

- Cyclic voltammetry : Measure redox potentials (E₁/₂) to evaluate electron-withdrawing effects of bromine on the benzoic acid core.

- TD-DFT : Simulate excited-state behavior to correlate with experimental fluorescence/quenching data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.